REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:22][CH3:23])[C:4]1[CH:20]=[CH:19][C:7]([C:8]([C:10]2[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=2[C:12]([OH:14])=[O:13])=[O:9])=[C:6]([OH:21])[CH:5]=1)[CH3:2].Cl.CN(C)[CH2:27][CH2:28][CH2:29]N=C=NCC.C(N(C(C)C)C(C)C)C.C(OCC)(=O)C>CN(C=O)C>[CH2:29]([O:13][C:12](=[O:14])[C:11]1[CH:15]=[CH:16][CH:17]=[CH:18][C:10]=1[C:8](=[O:9])[C:7]1[CH:19]=[CH:20][C:4]([N:3]([CH2:1][CH3:2])[CH2:22][CH3:23])=[CH:5][C:6]=1[OH:21])[C:28]#[CH:27] |f:1.2|
|
Name
|
|
Quantity
|
200 mmol
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC(=C(C(=O)C2=C(C(=O)O)C=CC=C2)C=C1)O)CC
|
Name
|
alcohol
|
Quantity
|
500 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
220 mmol
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
500 mmol
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C)C)C(C)C
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the solution extracted with 1 L water
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product is purified via FC (n-hexane/EtOAC 2:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C#C)OC(C1=C(C=CC=C1)C(C1=C(C=C(C=C1)N(CC)CC)O)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |